molecular formula C21H21N3O3S B6050028 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide

4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide

Cat. No. B6050028
M. Wt: 395.5 g/mol
InChI Key: MXZDRPODNQVXSJ-UHFFFAOYSA-N
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Description

4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide, also known as MPMB, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. MPMB is a benzamide derivative that has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in regulating cell proliferation and survival. 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been shown to have other biochemical and physiological effects. For example, 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and plays a critical role in tumor growth and survival. 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide in lab experiments is its relatively low toxicity, which allows for the use of higher concentrations of the compound without causing significant harm to cells or animals. However, one of the limitations of using 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of the compound. Another area of interest is the identification of new targets or pathways that are affected by 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide, which could lead to the development of new cancer therapies. Finally, there is also interest in exploring the potential use of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide in combination with other anticancer agents to improve treatment efficacy.

Synthesis Methods

The synthesis of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide involves several steps, starting with the reaction of 4-aminobenzonitrile with 4-pyridinecarboxaldehyde to form the intermediate compound N-(4-pyridinylmethyl)-4-aminobenzonitrile. This intermediate is then reacted with methylsulfonyl chloride and phenylboronic acid in the presence of a palladium catalyst to form 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide.

Scientific Research Applications

4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential applications in cancer research. In vitro studies have shown that 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also demonstrated the anticancer activity of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide in animal models, suggesting that it may be a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

4-[(N-methylsulfonylanilino)methyl]-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-28(26,27)24(20-5-3-2-4-6-20)16-18-7-9-19(10-8-18)21(25)23-15-17-11-13-22-14-12-17/h2-14H,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZDRPODNQVXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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